(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazino]methanone
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Overview
Description
(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazino]methanone is a complex organic compound featuring a pyrazole ring substituted with isopropyl and phenyl groups, and a piperazine ring substituted with a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazino]methanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with phenylhydrazine under acidic conditions to form 3-phenyl-1H-pyrazole.
Isopropyl Substitution: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.
Piperazine Derivative Formation: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol under high temperature and pressure.
Methylsulfonyl Substitution: The methylsulfonyl group can be introduced by reacting the piperazine derivative with methanesulfonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: Finally, the pyrazole and piperazine derivatives are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, or bromine for bromination.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The compound’s structure allows it to bind to these targets, inhibiting their activity and thus exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- (3-phenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazino]methanone
- (3-isopropyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazino]methanone
Uniqueness
The presence of both the isopropyl and phenyl groups on the pyrazole ring, along with the methylsulfonyl group on the piperazine ring, makes (3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(methylsulfonyl)piperazino]methanone unique. These substitutions can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C18H24N4O3S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(2-phenyl-5-propan-2-ylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C18H24N4O3S/c1-14(2)16-13-17(22(19-16)15-7-5-4-6-8-15)18(23)20-9-11-21(12-10-20)26(3,24)25/h4-8,13-14H,9-12H2,1-3H3 |
InChI Key |
VSTGRGWHUYLYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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